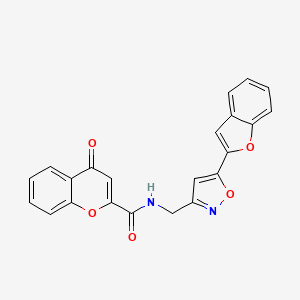

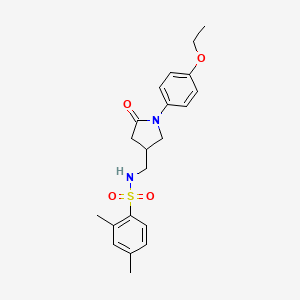

![molecular formula C12H16ClNO B2537627 2-chloro-N-[2-(propan-2-yl)phenyl]propanamide CAS No. 949393-01-5](/img/structure/B2537627.png)

2-chloro-N-[2-(propan-2-yl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-N-[2-(propan-2-yl)phenyl]propanamide is a chemical of interest in various research areas, including organic electro-optic materials, root growth inhibition, solubility studies, and potential medicinal applications. It has been the subject of several studies, which have explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-(2-Chlorophenyl)-(1-propanamide) was synthesized using a standard method and purified by repeated crystallization . Another study reported the preparation of a series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides through a multi-step reaction involving chloroacetyl chloride and various amines . Additionally, the synthesis of a bio-functional hybrid molecule, (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with (±)-naproxen .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. UV-Vis, IR, NMR, and powder XRD techniques were employed to characterize the grown crystals of N-(2-chlorophenyl)-(1-propanamide) . Quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide was performed using DFT/B3LYP and 6-311G(d,p) basis set, which provided insights into the non-bonding interactions and vibrational properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity and potential biological activity of related compounds have been explored. For example, the root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides was examined, with one compound showing potent activity towards rape seedlings . Molecular docking studies have suggested that certain chloro-propanamide derivatives could exhibit inhibitory activity against specific proteins, indicating potential medicinal applications .

Physical and Chemical Properties Analysis

The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures was determined using the polythermal method, and the solubility data were correlated with different model equations . The study of (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one provided insights into the chemical activity and stability of the molecule through HOMO and LUMO energy calculations and NBO analysis .

Scientific Research Applications

Synthesis and Spectroscopic Studies

2-chloro-N-[2-(propan-2-yl)phenyl]propanamide and related compounds have been the subject of various studies focusing on their synthesis and structural analysis. For instance, research into N-mono-substituted propanamides, which share structural similarities, has been conducted to investigate their conformations through synthesis and spectroscopic methods like FTIR, showcasing the chemical's versatility in scientific studies (Antonović et al., 1997).

Crystal Structure and Molecular Docking

The crystal structure of compounds related to this compound, such as propaquizafop, reveals intricate molecular interactions that contribute to their effectiveness as herbicides. These studies provide a foundation for understanding how such chemicals interact at the molecular level (Jeon et al., 2014).

Inhibitory and Enzymatic Activities

Compounds structurally related to this compound have been synthesized and evaluated for their biological activities, including their role as enzyme inhibitors. For example, N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides have shown promise as tyrosinase and melanin inhibitors, suggesting potential applications in depigmentation and the treatment of skin disorders (Raza et al., 2019).

Antinociceptive Properties

Research has also explored the antinociceptive activities of derivatives, highlighting the potential therapeutic applications of these compounds in pain management. This underscores the importance of chemical synthesis in the development of new pharmacological agents (Önkol et al., 2004).

Chiral Synthesis for Drug Development

The asymmetric synthesis of chiral intermediates like 3-chloro-1-phenyl-1-propanol, utilizing microbial reductases, demonstrates the potential of using biocatalysts in producing key intermediates for antidepressant drugs. Such studies highlight the intersection of biotechnology and chemical synthesis in drug development (Choi et al., 2010).

properties

IUPAC Name |

2-chloro-N-(2-propan-2-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8(2)10-6-4-5-7-11(10)14-12(15)9(3)13/h4-9H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYOWXKMMPIHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate](/img/structure/B2537550.png)

![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2537551.png)

![4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide](/img/structure/B2537553.png)

![2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2537554.png)

![8-(4-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537557.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2537565.png)

![5-Thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2537567.png)